molecular formula C17H17NOS B14377607 N-(Benzenecarbothioyl)-N-propylbenzamide CAS No. 89873-90-5

N-(Benzenecarbothioyl)-N-propylbenzamide

Cat. No.: B14377607
CAS No.: 89873-90-5
M. Wt: 283.4 g/mol
InChI Key: WZRODQDZMJXDCG-UHFFFAOYSA-N
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Description

N-(Benzenecarbothioyl)-N-propylbenzamide (systematic name: 2-(N-allylsulfamoyl)-N-propylbenzamide) is a secondary sulfonamide derivative synthesized via an ultrasound-assisted green method. This compound (C₁₃H₁₈N₂O₃S) features an allylsulfamoyl group (-SO₂NH-CH₂CH=CH₂) and a propylbenzamide moiety (-NHCOC₆H₅-C₃H₇). Its crystal structure, determined by single-crystal X-ray diffraction, reveals intramolecular N–H···O hydrogen bonding and intermolecular C–H···O and C–H···π interactions, forming a layered packing arrangement . Hirshfeld surface analysis indicates that H···H (59.2%), H···O/O···H (23.5%), and H···C/C···H (14.6%) interactions dominate the crystal packing . Density functional theory (DFT) calculations at the B3LYP/6–311G(d,p) level confirm its optimized geometry, electronic properties (HOMO-LUMO gap: 5.38 eV), and thermodynamic parameters .

Properties

CAS No.

89873-90-5

Molecular Formula

C17H17NOS

Molecular Weight

283.4 g/mol

IUPAC Name

N-(benzenecarbonothioyl)-N-propylbenzamide

InChI

InChI=1S/C17H17NOS/c1-2-13-18(16(19)14-9-5-3-6-10-14)17(20)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3

InChI Key

WZRODQDZMJXDCG-UHFFFAOYSA-N

Canonical SMILES

CCCN(C(=O)C1=CC=CC=C1)C(=S)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenecarbothioyl)-N-propylbenzamide typically involves the reaction of benzenecarbothioyl chloride with N-propylbenzamide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioamide group. The general reaction scheme is as follows:

    Preparation of Benzenecarbothioyl Chloride: Benzenecarbothioyl chloride can be synthesized by reacting benzoyl chloride with hydrogen sulfide in the presence of a catalyst.

    Reaction with N-Propylbenzamide: The benzenecarbothioyl chloride is then reacted with N-propylbenzamide in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reagents. The reaction conditions are optimized to maximize yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Benzenecarbothioyl)-N-propylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzenecarbothioyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Benzenecarbothioyl)-N-propylbenzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various thioamide derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(Benzenecarbothioyl)-N-propylbenzamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Reactivity Differences

  • HOMO-LUMO Gap : The title compound exhibits a HOMO-LUMO energy gap of 5.38 eV, indicative of moderate chemical stability and reactivity. Comparable data for analogs like N-propylbenzamide or fluorinated derivatives are unavailable, but the presence of electron-withdrawing sulfamoyl (-SO₂NH) and allyl groups likely reduces the gap compared to simpler benzamides .
  • Dipole Moment: DFT calculations for 2-(N-allylsulfamoyl)-N-propylbenzamide reveal a dipole moment of 4.92 Debye, attributed to the polar sulfamoyl group and asymmetric charge distribution. This contrasts with non-sulfonamide benzamides, which typically exhibit lower polarity .

Pharmacological Potential

While the title compound’s bioactivity remains unstudied, sulfonamides are historically associated with carbonic anhydrase inhibition, antibacterial, and antitumor effects . The allylsulfamoyl group may enhance metal-binding capacity, analogous to sulfonamide drugs like acetazolamide. Fluorinated analogs (e.g., 4-fluoro-N-propylbenzamide) could exhibit improved pharmacokinetics due to fluorine’s metabolic stability .

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